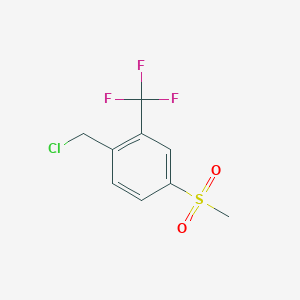

1-(Chloromethyl)-4-(methylsulfonyl)-2-(trifluoromethyl)benzene

描述

属性

IUPAC Name |

1-(chloromethyl)-4-methylsulfonyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3O2S/c1-16(14,15)7-3-2-6(5-10)8(4-7)9(11,12)13/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMQGTUDXNINPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)CCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679876 | |

| Record name | 1-(Chloromethyl)-4-(methanesulfonyl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086389-83-4 | |

| Record name | Benzene, 1-(chloromethyl)-4-(methylsulfonyl)-2-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086389-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Chloromethyl)-4-(methanesulfonyl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Chloromethylation Approach

Chloromethylation is the key step in preparing benzyl chloride derivatives such as 1-(chloromethyl)-4-(methylsulfonyl)-2-(trifluoromethyl)benzene. This electrophilic aromatic substitution typically uses chloromethylation reagents such as chloromethyl methyl ether or bis(chloromethyl) ether in the presence of Lewis acids (e.g., aluminum chloride, zinc chloride) under controlled temperature conditions.

- The reaction involves aromatic substrates with electron-withdrawing fluorine and trifluoromethyl groups, which tend to deactivate the ring toward electrophilic substitution. Thus, harsher conditions or more reactive chloromethylating agents are often required.

- Typical reaction temperatures range from -10 °C to 100 °C, with optimal yields often achieved at room temperature (20–40 °C).

- The molar ratio of aromatic substrate to chloromethylation reagent is usually between 1:1 and 1:10, with 1:5–6 being optimal.

- Lewis acid catalysts such as aluminum chloride are preferred for their efficiency and product purity.

Specific Chloromethylation of Trifluoromethyl-Substituted Benzene

A Chinese patent describes the chloromethylation of 1,2,4-trifluorobenzene using chloromethyl methyl ether and aluminum chloride at room temperature for 8 hours, followed by hydrolysis to yield 2,4,5-trifluorobenzyl chloride with 80% yield and 99.5% purity by gas chromatography. This method exemplifies the mild and efficient chloromethylation applicable to trifluoromethyl-substituted aromatics.

Chloromethylation of Polyfluorinated Aromatics

Research from the A.N. Nesmeyanov Institute and collaborators details chloromethylation of polyfluoroaromatic compounds, including trifluoromethylbenzene derivatives, using bis(chloromethyl) ether in chlorosulfonic acid or sulfuric acid media with zinc chloride or aluminum chloride catalysts. Key findings include:

- Mono- and bis-chloromethylation products can be obtained by adjusting temperature and reagent ratios.

- For 2,4,6-trifluoro(trifluoromethyl)benzene, bis(chloromethyl) ether in sulfuric acid at 70–100 °C yields 3,5-bis(chloromethyl)-2,4,6-trifluorobenzotrifluoride in 77% yield.

- Chloromethylation of 2,4,5,6-tetrafluorobenzotrifluoride gives moderate yields (~29%) of mono-chloromethylated products.

- Reaction conditions such as temperature, solvent acidity, and catalyst type critically influence yield and selectivity.

Summary Table of Chloromethylation Conditions and Yields

| Aromatic Substrate | Chloromethylation Reagent | Catalyst | Temp (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1,2,4-Trifluorobenzene | Chloromethyl methyl ether | AlCl3 | 20–25 | 80 | Hydrolysis post-reaction |

| 2,4,6-Trifluoro(trifluoromethyl)benzene | Bis(chloromethyl) ether | ZnCl2 / H2SO4 | 70–100 | 77 | Bis-chloromethylation product |

| 2,4,5,6-Tetrafluorobenzotrifluoride | Bis(chloromethyl) ether | ZnCl2 / H2SO4 | 70–100 | 29 | Mono-chloromethylation |

| Pentafluorobenzene | Bis(chloromethyl) ether | ZnCl2 / H2SO4 | 70–100 | 67 | Mono-chloromethylation |

Introduction of Methylsulfonyl Group

The methylsulfonyl substituent (–SO2CH3) is typically introduced via oxidation of a methylthio group or direct sulfonylation of a methyl-substituted aromatic precursor.

- One route involves starting from a methylthio-substituted trifluoromethylbenzyl chloride, followed by oxidation using oxidants such as hydrogen peroxide or peracids to yield the methylsulfonyl derivative.

- Alternatively, sulfonylation can be achieved by reacting the chloromethylated aromatic intermediate with methylsulfonyl chloride under basic or Lewis acid catalysis.

- The methylsulfonyl group is strongly electron-withdrawing, influencing the reactivity and directing effects in the aromatic ring.

Process Considerations and Industrial Suitability

- The chloromethylation methods described, especially those involving chloromethyl methyl ether and aluminum chloride, are suitable for scale-up due to mild reaction conditions, high product purity, and straightforward work-up procedures.

- The use of bis(chloromethyl) ether in strongly acidic media allows for efficient chloromethylation of highly deactivated polyfluoroaromatics, though careful control of temperature and reagent ratios is necessary to avoid over-chloromethylation and polymerization side reactions.

- Post-chloromethylation oxidation or sulfonylation steps must be optimized to maintain high yields and purity of the methylsulfonyl group without degrading the chloromethyl functionality.

Summary of Preparation Methodology

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Chloromethylation | Chloromethyl methyl ether or bis(chloromethyl) ether + AlCl3 or ZnCl2, 20–100 °C | Introduction of chloromethyl group on trifluoromethylbenzene ring with 29–80% yield |

| Hydrolysis | Water quench after reaction | Isolation of benzyl chloride intermediate |

| Methylsulfonylation | Oxidation of methylthio group or sulfonyl chloride reaction | Introduction of methylsulfonyl substituent |

| Purification | Neutral wash, drying, distillation | High purity product (>99%) |

化学反应分析

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group undergoes nucleophilic substitution (SN) reactions due to the electrophilic nature of the carbon bonded to chlorine. This reactivity is enhanced by the electron-withdrawing effects of the methylsulfonyl and trifluoromethyl groups, which polarize the C–Cl bond.

Key Reactions :

-

Amine Alkylation : Reacts with amines (e.g., NH₃, primary/secondary amines) to form benzylamine derivatives.

-

Thiol Substitution : Replaces chlorine with thiols (–SH) under basic conditions, forming thioether linkages.

-

Hydroxide Displacement : Forms benzyl alcohol derivatives when treated with aqueous hydroxide.

Mechanistic Insight :

The reaction follows an SN2 pathway, where the nucleophile attacks the electrophilic carbon, leading to inversion of configuration. Steric hindrance from the adjacent trifluoromethyl group slightly reduces reaction rates compared to simpler benzyl chlorides .

Radical-Mediated Coupling Reactions

The compound participates in radical coupling reactions, as demonstrated in transition-metal-free C–H arylation systems. While not directly studied for this compound, analogous chloromethyl-substituted aromatics show reactivity in the presence of strong bases like tert-butoxide (tBuOK) .

Example Reaction Pathway :

-

Single Electron Transfer (SET) : tBuOK donates an electron to the aromatic system, generating a radical anion intermediate.

-

Radical Formation : The C–Cl bond cleaves homolytically, producing a benzyl radical.

-

Coupling with Arenes : The radical reacts with benzene or substituted arenes, forming biaryl products.

Experimental Conditions :

| Parameter | Optimal Value |

|---|---|

| Base | tBuOK (3 equiv.) |

| Solvent | Benzene (4 mL) |

| Catalyst (SOM) | 10 mol% |

| Temperature | 100°C |

| Time | 24–48 h |

Under these conditions, biaryl derivatives form in yields of 70–85% .

Electrophilic Aromatic Substitution (EAS)

Regioselectivity :

-

Methylsulfonyl Group : A meta-director.

-

Trifluoromethyl Group : A meta/para-director.

-

Combined effects funnel electrophiles to the ortho position relative to the methylsulfonyl group.

Reactivity :

-

Nitration and sulfonation are impractical due to low reactivity.

-

Halogenation (e.g., bromination) occurs under harsh conditions (e.g., FeBr₃, Br₂) but yields are poor (<20%) .

Oxidation and Reduction Pathways

Methylsulfonyl Group :

-

Reduction : LiAlH₄ reduces –SO₂CH₃ to –SCH₃ (thioether).

-

Oxidation : Resistant to further oxidation under standard conditions.

Chloromethyl Group :

-

Oxidation : MnO₂ or CrO₃ oxidizes –CH₂Cl to –COCl (benzoyl chloride).

Trifluoromethyl Group :

-

Largely inert to redox reactions under mild conditions.

科学研究应用

Scientific Research Applications

-

Pharmaceutical Development :

- The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity or selectivity against specific targets.

- Notably, compounds with similar frameworks have been studied for their potential anti-inflammatory and analgesic properties.

-

Material Science :

- Used as a precursor for developing functional materials, including polymers that exhibit enhanced thermal and chemical resistance.

- The trifluoromethyl group contributes to the hydrophobicity and stability of materials, making them suitable for applications in coatings and adhesives.

-

Agricultural Chemicals :

- Investigated for its potential use in agrochemicals, particularly as a herbicide or pesticide. The chloromethyl and trifluoromethyl functionalities may enhance bioactivity and selectivity against pests while minimizing environmental impact.

Case Study 1: Antimicrobial Activity

Research has demonstrated that derivatives of 1-(Chloromethyl)-4-(methylsulfonyl)-2-(trifluoromethyl)benzene exhibit significant antimicrobial activity against various bacterial strains. In vitro studies indicated that modifications to the methylsulfonyl group can enhance efficacy against resistant strains, suggesting potential applications in developing new antibiotics.

Case Study 2: Polymer Development

A study focused on incorporating this compound into polymer matrices revealed improvements in mechanical properties and thermal stability. The resulting materials showed promise for use in high-performance applications such as aerospace components and automotive parts.

作用机制

The mechanism by which 1-(Chloromethyl)-4-(methylsulfonyl)-2-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes . The chloromethyl and methylsulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzymatic activity .

相似化合物的比较

Structural and Functional Group Analysis

The table below compares key structural and functional attributes:

Reactivity and Electronic Effects

- Electron-Withdrawing Groups (EWGs): The target compound’s -SO₂CH₃ and -CF₃ groups create a highly electron-deficient aromatic ring, directing electrophilic substitution to specific positions and reducing nucleophilic attack susceptibility . In contrast, compounds with -NO₂ () exhibit even stronger deactivation, limiting reactivity toward electrophiles.

Chloromethyl Group Reactivity:

Stability and Handling

- Sulfonyl vs. Thioether Groups: Sulfonyl-containing compounds (e.g., target compound) are more stable to oxidation than thioether analogues (e.g., 933674-76-1 ).

- Solubility: The target compound’s polarity likely grants solubility in polar aprotic solvents (e.g., DMSO), similar to 1550-27-2 .

Research Findings and Case Studies

- Synthetic Utility: highlights chloromethyl-substituted benzenes as intermediates in synthesizing anilines for kinase inhibitors.

- Biological Activity: Trifluoromethyl and sulfonyl groups are common in bioactive molecules due to their metabolic stability and target affinity .

- Comparative Stability Studies: Sulfonyl groups in the target compound may reduce hydrolysis rates compared to simpler benzyl chlorides (e.g., 939-99-1 ).

生物活性

1-(Chloromethyl)-4-(methylsulfonyl)-2-(trifluoromethyl)benzene, also known by its CAS number 1086389-83-4, is a compound of growing interest in chemical and biological research due to its unique structural features and potential applications in various fields. This article reviews the biological activity of this compound, focusing on its pharmacological effects, toxicity, and biochemical interactions.

- Molecular Formula : C9H8ClF3O2S

- Molecular Weight : 272.672 g/mol

- IUPAC Name : 1-chloro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as a toxic agent and its effects on different biological systems.

Toxicological Studies

- Acute Toxicity : Studies indicate that the compound exhibits significant toxicity when administered via inhalation or oral routes. In one study, rats exposed to high doses showed adverse effects on the reproductive system and other systemic toxicity indicators .

- Chronic Toxicity : In a 14-day oral repeat dose study, B6C3F1 mice were administered varying doses of the compound. Clinical signs included behavioral changes such as "burrowing in bedding," and histopathological examinations revealed hepatocellular hypertrophy at higher doses (400 mg/kg and above) . The No Observed Adverse Effect Level (NOAEL) was established at 50 mg/kg.

- Metabolism and Excretion : Following administration, the compound was primarily exhaled unchanged or metabolized into glucuronides and mercapturic acid conjugates, indicating significant metabolic processing .

Biochemical Interactions

The compound's structure suggests potential interactions with various biochemical pathways:

- Enzyme Inhibition : Preliminary studies indicate that similar compounds have shown inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. While specific data for this compound is limited, its structural analogs have demonstrated significant COX-2 inhibitory activity .

- Cellular Effects : The compound may induce cytotoxic effects in cancer cell lines, as suggested by its structural similarity to known anticancer agents. However, detailed studies specifically targeting this compound are still required to confirm these activities.

Case Studies

Several case studies have been documented regarding the effects of related compounds:

- Reproductive Toxicity in Rodents : A study involving prolonged exposure to structurally similar chlorinated compounds indicated reproductive toxicity characterized by reduced fertility rates and developmental anomalies in offspring .

- Hepatotoxicity Assessment : In a chronic toxicity assessment, significant liver damage was observed in male rats exposed to high doses of similar sulfonyl compounds, leading to increased liver enzyme levels and histopathological changes .

Summary of Findings

| Study Type | Key Findings |

|---|---|

| Acute Toxicity | Significant reproductive system effects; high doses lead to systemic toxicity |

| Chronic Toxicity | NOAEL established at 50 mg/kg; hepatocellular hypertrophy observed at higher doses |

| Metabolism | Rapid exhalation; metabolites include glucuronides and mercapturic acid conjugates |

| Enzyme Interaction | Potential COX-2 inhibition suggested based on structural analogs |

| Cellular Effects | Anticipated cytotoxicity in cancer cell lines but requires further investigation |

常见问题

Basic: What are the reliable synthetic routes for 1-(Chloromethyl)-4-(methylsulfonyl)-2-(trifluoromethyl)benzene?

Methodological Answer:

The compound can be synthesized via nickel/organoboron-catalyzed coupling of aryl bromides with sodium sulfinates under visible light, as demonstrated in sulfone synthesis (e.g., 1-(methylsulfonyl)-4-(phenylsulfonyl)benzene) . Key steps include:

- Reagent selection : Use 1-bromo-4-(methylsulfonyl)benzene and sodium trifluoromethanesulfinate (or analogous reagents) in a 1:2 molar ratio.

- Catalytic system : NiCl₂·glyme (5 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) as a ligand.

- Purification : Silica gel flash chromatography with hexane/ethyl acetate gradients.

- Trifluoromethyl introduction : Adapt methods from trifluoromethylation of iodobenzene derivatives using (trifluoromethyl)trimethylsilane (TMS-CF₃) under copper catalysis .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

Multi-nuclear NMR spectroscopy is critical:

- ¹H NMR : Identifies protons on the chloromethyl group (δ ~4.5–5.0 ppm) and methylsulfonyl group (δ ~3.0–3.5 ppm).

- ¹³C NMR : Confirms the trifluoromethyl carbon (δ ~120–125 ppm, q, ≈ 35 Hz).

- ¹⁹F NMR : Detects the trifluoromethyl group (δ ~-60 to -65 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).

- X-ray crystallography : Optional for absolute configuration confirmation, as seen in structurally related sulfonamides .

Advanced: How do substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

The methylsulfonyl and trifluoromethyl groups are strong electron-withdrawing groups (EWGs), which:

- Activate the aryl ring toward nucleophilic substitution but deactivate it toward electrophilic reactions.

- Impact regioselectivity : The chloromethyl group at the ortho position (relative to trifluoromethyl) may sterically hinder coupling reactions.

- Case study : In nickel-catalyzed sulfone synthesis, EWGs enhance oxidative addition rates of aryl bromides . Computational modeling (DFT) can predict electronic effects on reaction pathways .

Advanced: What are common byproducts in its synthesis, and how are they mitigated?

Methodological Answer:

- Byproducts :

- Di-substituted sulfones : From over-coupling of sodium sulfinates. Mitigation: Strict control of reagent stoichiometry (1:2 aryl bromide:sulfinate).

- Dehalogenation products : Due to reducing conditions. Mitigation: Use milder reductants (e.g., Zn dust instead of LiAlH₄).

- Analytical monitoring : HPLC or GC-MS with UV/ELSD detection to track reaction progress .

Basic: What solvents and conditions optimize its stability during storage?

Methodological Answer:

- Solvents : Store in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert gas (N₂/Ar) to prevent hydrolysis of the chloromethyl group.

- Temperature : -20°C in amber vials to avoid photodegradation.

- Stability tests : Periodic ¹H NMR checks for decomposition (e.g., appearance of hydroxyl peaks from hydrolysis) .

Advanced: How is this compound utilized in medicinal chemistry research?

Methodological Answer:

- Pharmacophore modification : The trifluoromethyl group enhances metabolic stability and lipophilicity; methylsulfonyl acts as a hydrogen-bond acceptor.

- Case study : Analogous sulfonamides are intermediates in kinase inhibitors (e.g., Daiichi Sankyo’s pyrrole-3-carboxamide derivatives) .

- Biological assays : Screen for activity against target enzymes (e.g., carbonic anhydrase) using fluorometric assays .

Advanced: What computational tools predict its reactivity in novel reactions?

Methodological Answer:

- Software : Gaussian (DFT calculations), Schrödinger Suite (docking studies).

- Parameters : Calculate Fukui indices for electrophilic/nucleophilic sites; HOMO-LUMO gaps to predict redox behavior.

- Validation : Compare computational results with experimental kinetic data (e.g., Hammett plots for substituent effects) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats. Use in a fume hood due to potential release of toxic gases (e.g., HCl from chloromethyl hydrolysis).

- Spill management : Neutralize with sodium bicarbonate; absorb with vermiculite.

- Waste disposal : Segregate halogenated waste according to EPA guidelines .

Advanced: How can regioselective functionalization be achieved at the chloromethyl site?

Methodological Answer:

- Nucleophilic substitution : Replace chloride with azide (NaN₃ in DMF) for click chemistry applications.

- Metal-mediated coupling : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with arylboronic acids.

- Challenges : Steric hindrance from the trifluoromethyl group requires bulky ligands (e.g., SPhos) to enhance selectivity .

Advanced: What are its applications in material science?

Methodological Answer:

- Polymer precursors : Incorporate into sulfonated polymers for proton-exchange membranes (PEMs) in fuel cells.

- Liquid crystals : Trifluoromethyl and sulfonyl groups enhance thermal stability and mesophase behavior.

- Case study : Europium-based complexes with sulfonyl ligands show luminescence for OLEDs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。